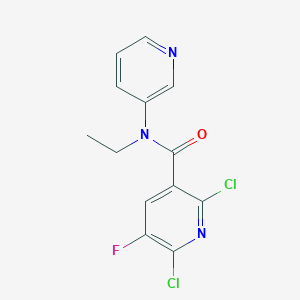

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide

描述

属性

IUPAC Name |

2,6-dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN3O/c1-2-19(8-4-3-5-17-7-8)13(20)9-6-10(16)12(15)18-11(9)14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNGHHYZNNMBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN=CC=C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with ethylamine and 5-fluoropyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.

化学反应分析

Types of Reactions

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) on the pyridine ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

科学研究应用

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

作用机制

The mechanism of action of 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Research Findings and Implications

- Reactivity : The presence of multiple halogens (Cl, F) in the primary compound may enhance electrophilic substitution resistance but increase susceptibility to nucleophilic aromatic substitution under specific conditions.

生物活性

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide is a pyridine derivative with potential applications in various biological fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of halogen atoms and an ethyl group, suggests significant biological activity. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes reacting 2,6-dichloropyridine with ethylamine and 5-fluoropyridine-3-carboxylic acid under controlled conditions, often using solvents like acetonitrile at elevated temperatures to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

The biological effects of this compound may be attributed to its interaction with various molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to enzymes or receptors involved in critical pathways such as cell signaling and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, showing an ID50 value of approximately for bacterial inhibition .

- Anticancer Potential : In a preclinical trial involving human colon carcinoma cells (HCT116), a related compound demonstrated IC50 values comparable to established anticancer drugs, indicating significant antiproliferative activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity (ID50) | Anticancer Activity (IC50) | Notable Mechanism |

|---|---|---|---|

| This compound | Similar to established drugs | Enzyme inhibition | |

| Related Compound A | Receptor modulation | ||

| Related Compound B | Cell cycle arrest |

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine precursors. Key steps include halogenation (chlorination/fluorination) and carboxamide formation via nucleophilic substitution. Refluxing in solvents like dichloromethane or DMF under inert conditions is common. Purification via column chromatography (silica gel, gradient elution) ensures high purity, while spectroscopic techniques (NMR, LC-MS) confirm structural integrity . Variations in synthetic routes (e.g., order of halogenation) may impact yield and purity, necessitating iterative optimization .

Q. How can researchers characterize the compound’s physicochemical properties (e.g., solubility, stability) for experimental reproducibility?

- Methodological Answer :

- Solubility : Test in solvents (DMSO, ethanol, water) using shake-flask or HPLC methods under controlled temperatures.

- Stability : Conduct accelerated degradation studies at varying pH (1–13) and temperatures (25–60°C), monitored via HPLC or UV-Vis spectroscopy.

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.

- Document conditions rigorously, as minor variations (e.g., solvent grade, humidity) can alter results .

Q. What analytical techniques are critical for confirming the compound’s structural identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline).

- Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shift prediction) .

Advanced Research Questions

Q. How can experimental design strategies optimize reaction conditions for scalable synthesis?

- Methodological Answer : Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Factorial Design : Screen variables efficiently (e.g., 2³ factorial for 3 parameters).

- Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield.

- Integrate computational reaction path searches (quantum chemistry) to predict intermediates and transition states, reducing trial-and-error experimentation .

Q. What approaches resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects)?

- Methodological Answer :

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., COX-2, kinases).

- Assay Conditions : Standardize cell lines, incubation times, and controls. For in vitro studies, validate membrane permeability via logP measurements.

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., kinases).

- MD Simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities.

- Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies mitigate degradation during long-term storage for in vivo studies?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -80°C.

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins for aqueous formulations.

- Periodic QC : Monitor purity every 3–6 months via HPLC and adjust storage conditions as needed .

Methodological Considerations for Data Contradictions

- Reproducibility : Report detailed protocols (e.g., IUPAC guidelines for solubility measurements).

- Cross-Lab Validation : Collaborate with independent labs to verify key findings .

- Meta-Analysis : Use systematic reviews to aggregate data from disparate studies, identifying outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。